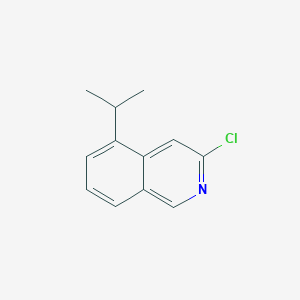

3-Chloro-5-isopropyl-isoquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Chloro-5-isopropyl-isoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family Isoquinolines are characterized by a benzene ring fused to a pyridine ring, forming a benzo[c]pyridine structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-isopropyl-isoquinoline can be achieved through several methods. One common approach involves the use of Friedel-Crafts acylation followed by cyclization and chlorination. The general steps are as follows:

Friedel-Crafts Acylation: An aromatic compound undergoes acylation using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Cyclization: The acylated product undergoes cyclization to form the isoquinoline core.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar synthetic routes but optimized for efficiency and yield. The use of microwave irradiation and solvent-free conditions can also be explored to enhance reaction rates and reduce environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions

3-Chloro-5-isopropyl-isoquinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinoline derivatives.

Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert the compound to its reduced form.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, acidic or basic conditions.

Reduction: H2, Pd/C, ethanol or methanol as solvents.

Substitution: NaOCH3, NaOEt, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions include various substituted isoquinolines, quinoline derivatives, and reduced isoquinoline compounds .

Applications De Recherche Scientifique

3-Chloro-5-isopropyl-isoquinoline is a nitrogen-containing heterocyclic compound derived from isoquinoline, characterized by a chlorine atom at the third position and an isopropyl group at the fifth position of the isoquinoline ring. It belongs to a class of isoquinoline derivatives known for their diverse biological activities and potential applications in medicinal chemistry.

Applications

- Pharmaceuticals Due to its biological activities, this compound may serve as a lead compound for drug development targeting cancer or infectious diseases.

- Versatility of Isoquinoline Derivatives Isoquinoline derivatives, like this compound, have a wide range of applications due to their unique features that may enhance biological efficacy.

Biological Activities

This compound exhibits notable biological activities:

Structural Similarities

Several compounds share structural similarities with this compound, each exhibiting unique properties:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 3-Chloroisoquinoline | Chlorine at position 3 | Antimicrobial activity |

| 5-Isopropylisoquinoline | Isopropyl group at position 5 | Antitumor properties |

| 6-Chloro-5-methoxyisoquinoline | Methoxy group at position 5 | Neuroprotective effects |

| 8-Bromoisoquinoline | Bromine at position 8 | Potential anti-inflammatory activity |

| 3-Methylisoquinoline | Methyl group at position 3 | Antiviral properties |

These compounds highlight the versatility of isoquinoline derivatives while underscoring the unique features of this compound that may enhance its biological efficacy and application potential.

Isoquinoline Derivatives

- Isoquinoline derivatives have demonstrated antiproliferative activities . Structural optimization and systematic structure-activity relationship (SAR) studies on isoquinoline derivatives have led to the discovery of compounds with potent inhibitory activities against certain cell lines .

- Isoquinoline derivatives can induce G1 cell cycle arrest and apoptosis dose-dependently .

- The synthesis of heterocyclic compounds based on the isoquinoline ring is useful for creating novel isoquinoline compounds and combinatorial libraries . The present invention combines the techniques of solid-phase synthesis of heterocycles and the general techniques of synthesis of combinatorial libraries to prepare new isoquinoline compounds .

Mécanisme D'action

The mechanism of action of 3-Chloro-5-isopropyl-isoquinoline involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .

Comparaison Avec Des Composés Similaires

Similar Compounds

Isoquinoline: The parent compound with a similar structure but without the chloro and isopropyl substituents.

Quinoline: A related compound with a nitrogen atom at a different position in the ring system.

Chloroquine: A well-known antimalarial drug with a quinoline core structure.

Uniqueness

3-Chloro-5-isopropyl-isoquinoline is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties. The presence of the chloro and isopropyl groups can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Activité Biologique

3-Chloro-5-isopropyl-isoquinoline is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Molecular Formula : C12H12ClN

Molecular Weight : 219.68 g/mol

IUPAC Name : 3-chloro-5-isopropylisoquinoline

CAS Number : 2749347-50-8

Biological Activity

Research has indicated that this compound exhibits a range of biological activities, including:

The mechanism by which this compound exerts its biological effects may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could contribute to its antimicrobial and anticancer activities.

- Interaction with Receptors : It may interact with various receptors in the body, influencing signaling pathways that regulate cell growth and apoptosis.

Case Studies and Experimental Data

-

Antimicrobial Studies :

- A study demonstrated that isoquinoline derivatives, including this compound, showed activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL depending on the bacterial strain tested.

- Anticancer Activity :

- Neuroprotective Effects :

Comparative Analysis

| Compound | Antimicrobial Activity | Anticancer Activity | Neuroprotective Effects |

|---|---|---|---|

| This compound | Moderate | Potential | Under Investigation |

| Other Isoquinoline Derivatives | High | Established | Documented |

Propriétés

Formule moléculaire |

C12H12ClN |

|---|---|

Poids moléculaire |

205.68 g/mol |

Nom IUPAC |

3-chloro-5-propan-2-ylisoquinoline |

InChI |

InChI=1S/C12H12ClN/c1-8(2)10-5-3-4-9-7-14-12(13)6-11(9)10/h3-8H,1-2H3 |

Clé InChI |

JIMRVGUJYYXPTP-UHFFFAOYSA-N |

SMILES canonique |

CC(C)C1=CC=CC2=CN=C(C=C21)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.